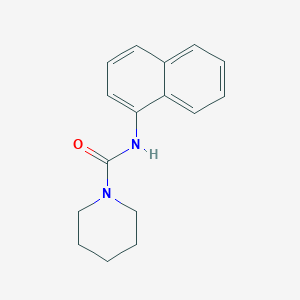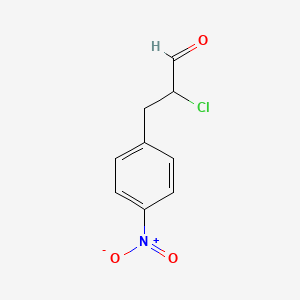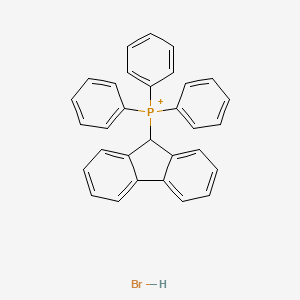
N-(1-naphthyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naftil)-1-piperidinocarboxamida: es un compuesto orgánico caracterizado por la presencia de un grupo naftil unido a un anillo de piperidina a través de un enlace carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(1-naftil)-1-piperidinocarboxamida típicamente implica la reacción de 1-naftilamina con cloruro de ácido piperidina-1-carboxílico. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en una atmósfera inerte para evitar cualquier reacción secundaria.
Métodos de producción industrial: La producción industrial de N-(1-naftil)-1-piperidinocarboxamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(1-naftil)-1-piperidinocarboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo naftil se puede oxidar para formar derivados de naftoquinona.
Reducción: El grupo carboxamida se puede reducir para formar derivados de amina.
Sustitución: Los átomos de hidrógeno en el anillo naftil se pueden sustituir con varios grupos funcionales, como halógenos, grupos nitro y grupos alquilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica se pueden llevar a cabo utilizando reactivos como bromo, ácido nítrico y haluros de alquilo.
Principales productos formados:
Oxidación: Derivados de naftoquinona.
Reducción: Derivados de amina.
Sustitución: Derivados naftil halogenados, nitrados y alquilados.
Aplicaciones Científicas De Investigación
Química: N-(1-naftil)-1-piperidinocarboxamida se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas
Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Se puede utilizar como sonda para investigar los sitios de unión y los mecanismos de acción de diversas enzimas y receptores.
Medicina: N-(1-naftil)-1-piperidinocarboxamida tiene aplicaciones potenciales en química medicinal. Se explora por sus propiedades farmacológicas, incluida su capacidad para actuar como inhibidor o modulador de vías biológicas específicas. Esto lo convierte en un candidato para el desarrollo de fármacos e intervenciones terapéuticas.
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de productos químicos especiales y materiales avanzados. Sus características estructurales únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y ciencia de los polímeros.
Mecanismo De Acción
El mecanismo de acción de N-(1-naftil)-1-piperidinocarboxamida implica su interacción con objetivos moleculares específicos. El grupo naftil puede participar en interacciones π-π con residuos aromáticos en proteínas, mientras que el anillo de piperidina puede formar enlaces de hidrógeno con cadenas laterales de aminoácidos. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
N-(1-naftil)etilendiamina: Este compuesto tiene un grupo naftil similar pero difiere en la presencia de un enlace etilendiamina en lugar de un anillo de piperidina.
Ácido N-(1-naftil)ftálamico: Este compuesto contiene un grupo naftil unido a una parte de ácido ftálamico.
Unicidad: N-(1-naftil)-1-piperidinocarboxamida es única debido a la presencia tanto de un grupo naftil como de un anillo de piperidina. Esta combinación imparte propiedades fisicoquímicas y actividades biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19) |
Clave InChI |
BDJBPZXZHHZACA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)





![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)


![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)




